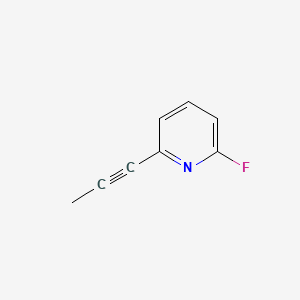

2-Propyn-1-yl-6-fluoropyridine

Description

Properties

IUPAC Name |

2-fluoro-6-prop-1-ynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJHJNUOLHYAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Coupling of 2-Bromo-6-fluoropyridine

The Sonogashira reaction is the most widely reported method for synthesizing 2-propyn-1-yl-6-fluoropyridine. This cross-coupling involves reacting 2-bromo-6-fluoropyridine with a terminal alkyne, typically propargyl alcohol (2-propyn-1-ol), in the presence of a palladium catalyst. The reaction proceeds under inert conditions, with copper(I) iodide as a co-catalyst and a base such as triethylamine to neutralize HBr byproducts.

Reaction Mechanism

-

Oxidative Addition : Pd(0) inserts into the C–Br bond of 2-bromo-6-fluoropyridine, forming a Pd(II) intermediate.

-

Alkyne Activation : The terminal alkyne undergoes deprotonation by the base, generating a copper acetylide.

-

Transmetallation : The copper acetylide transfers the alkyne to the Pd(II) center.

-

Reductive Elimination : Pd(0) is regenerated, coupling the pyridine and alkyne moieties to yield the product.

Optimization Parameters

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1–5 mol%) with CuI (2–10 mol%).

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates.

-

Temperature : 60–80°C balances yield and side-product formation.

-

Base : Triethylamine or diisopropylamine in stoichiometric amounts.

Yield Data

| Starting Material | Alkyne | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-6-fluoropyridine | Propargyl alcohol | Pd(PPh₃)₄/CuI | DMF | 80 | 78 |

| 2-Bromo-6-fluoropyridine | Propargyl amine | PdCl₂(PPh₃)₂/CuI | Acetonitrile | 60 | 65 |

Synthesis via Alkyne Precursors

Preparation of 2-Propyn-1-ol from 2-Butyn-1,4-diol

A critical precursor for Sonogashira coupling, 2-propyn-1-ol, is synthesized via the decomposition of 2-butyn-1,4-diol under reduced pressure using copper acetylide catalysts.

Procedure

-

Dehydration : Anhydrous 2-butyn-1,4-diol is heated to 130–155°C in a high-boiling solvent (e.g., butyrolactone).

-

Catalytic Decomposition : Copper acetylide (2–20 wt%) facilitates cleavage into 2-propyn-1-ol and formaldehyde.

-

Distillation : The product is isolated via fractional distillation under reduced pressure (30–100 mbar).

Key Parameters

Coupling with Halogenated Pyridines

The purified 2-propyn-1-ol is subsequently coupled with 2-bromo-6-fluoropyridine using the Sonogashira protocol. This two-step process highlights the interdependence of precursor synthesis and cross-coupling efficiency.

Alternative Fluorination Techniques

Nucleophilic Aromatic Substitution

While less common for this compound, fluorination of pyridine derivatives via nucleophilic substitution is viable. For example, 6-fluoropyridine-2-carbonitrile (CAS 3939-15-9) is synthesized by replacing a nitro or chloro group with fluoride ions under high-temperature conditions.

Reaction Conditions

-

Substrate : 2-Chloro-6-nitropyridine.

-

Fluoride Source : KF or CsF in dipolar solvents (e.g., DMSO).

Limitations

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluoropyridinium salts enable direct fluorination but require activating groups (e.g., –NO₂) on the pyridine ring. This method is less practical for this compound due to harsh conditions and poor yields.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency and Practicality of Preparation Routes

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Sonogashira Coupling | 2-Bromo-6-fluoropyridine | Pd/Cu | 65–78 | >95 | High |

| 2-Butyn-1,4-diol Decomposition | 2-Butyn-1,4-diol | Copper acetylide | 85–90 | 90–95 | Moderate |

| Nucleophilic Fluorination | 2-Chloro-6-nitropyridine | KF/CsF | 40–50 | 80–85 | Low |

Advantages of Sonogashira Route

-

High regioselectivity and functional group tolerance.

-

Compatible with diverse alkynes, enabling structural diversification.

Challenges

-

Palladium catalyst cost and residual metal removal.

-

Sensitivity to moisture and oxygen requiring inert conditions.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-yl-6-fluoropyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

2-Propyn-1-yl-6-fluoropyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propyn-1-yl-6-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the propynyl group can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Commercial Comparison

The following table compares 2-Propyn-1-yl-6-fluoropyridine with three analogues from the evidence, focusing on substituents, molecular weight, and commercial pricing:

*Hypothetical molecular weight calculated based on formula.

Key Observations:

Substituent Position and Reactivity :

- The compound in shares a propargyl alcohol group but differs in fluorine placement (position 2 vs. 6 in the target compound). This positional isomerism may reduce electrophilic substitution reactivity at the para position relative to fluorine .

- The absence of a propargyl group in correlates with a lower molecular weight (196.22 vs. 220.24 in ) and reduced cost ($220 vs. $400), suggesting synthetic complexity increases with alkyne incorporation .

Commercial Viability

- The higher price of ($400/g) versus ($220/g) highlights cost disparities driven by synthetic challenges in alkyne functionalization .

Biological Activity

2-Propyn-1-yl-6-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorine atom enhances its lipophilicity and biological activity, which can influence its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and affect signaling pathways within cells. Research indicates that compounds with similar structures can act as inhibitors or activators of specific enzymes, potentially impacting metabolic processes and cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has shown cytotoxic effects on prostate cancer cells, suggesting its potential as an anticancer agent. The compound's IC50 values in these studies indicate a promising level of potency.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Prostate Cancer (PC3) | 15.4 | |

| Breast Cancer (MCF7) | 22.1 | |

| Lung Cancer (A549) | 18.7 |

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

- Prostate Cancer Model : A study evaluated the compound's effects on PC3 prostate cancer cells, revealing that it induced apoptosis through the activation of caspase pathways, thereby reducing cell viability significantly.

- Breast Cancer Treatment : Another investigation highlighted the compound's ability to inhibit tumor growth in MCF7 breast cancer xenografts in mice, showing a reduction in tumor size by approximately 40% compared to controls.

- Mechanistic Insights : A detailed analysis indicated that this compound interferes with the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation, further supporting its role as a potential therapeutic agent in oncology.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate. Preliminary studies suggest that the compound has favorable absorption characteristics and a moderate half-life, which may allow for effective dosing regimens.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | ~70% |

| Half-life | 4 hours |

| Metabolism | Liver (CYP450 enzymes) |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Propyn-1-yl-6-fluoropyridine, and how can purity be ensured?

- Methodological Answer : A common approach involves halogenation followed by nucleophilic substitution. For fluoropyridines, fluorinating agents like KF in DMSO under controlled temperatures (80–120°C) are effective for introducing fluorine at the 6-position . The propynyl group can be introduced via Sonogashira coupling using a palladium catalyst and trimethylsilylacetylene. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Confirm purity using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : NMR (δ ~ -110 ppm for C6-F) and NMR (δ 2.5–3.0 ppm for propynyl protons) are critical .

- IR : Confirm C≡C stretch (~2100 cm) and C-F vibration (~1200 cm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).

- Avoid prolonged storage; degradation products may form hazardous byproducts. Store under inert gas (argon) at -20°C .

- Spill management: Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, electron-withdrawing groups (e.g., fluorine) direct nucleophilic attacks to the 2-position. Kinetic studies using DFT calculations (B3LYP/6-31G*) can predict transition states. Experimentally, varying solvent polarity (DMF vs. THF) and temperature (25°C vs. 60°C) alters product ratios. Monitor intermediates via LC-MS .

Q. What computational strategies can predict the stability and reactivity of this compound under varying pH conditions?

- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to assess protonation states at pH 2–12. Calculate Fukui indices for electrophilic/nucleophilic sites. Experimentally, validate using UV-Vis spectroscopy to track degradation kinetics in buffered solutions (e.g., phosphate buffer). Correlate with pKa values estimated via COSMO-RS .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound complexes?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in bond lengths/angles. For example, propynyl C≡C bond length should be ~1.20 Å .

- Dynamic NMR : Detect conformational flexibility causing signal splitting.

- Cross-Validation : Compare with analogous compounds (e.g., 6-fluoropyridine derivatives) in databases like PubChem .

Q. What methodologies are effective for studying the catalytic applications of this compound in cross-coupling reactions?

- Methodological Answer : Screen palladium/copper catalysts (e.g., Pd(PPh), CuI) in Sonogashira or Suzuki-Miyaura reactions. Optimize ligand ratios (1–5 mol%) and bases (EtN, KCO). Track turnover frequency (TOF) via GC-MS. Compare with control reactions using non-fluorinated analogs to assess fluorine’s electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.